3-Mercapto-N-nonylpropionamide

Catalog No.
S962615
CAS No.
228716-16-3
M.F
C12H25NOS
M. Wt
231.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-N-nonylpropionamide

CAS Number

228716-16-3

Product Name

3-Mercapto-N-nonylpropionamide

IUPAC Name

N-nonyl-3-sulfanylpropanamide

Molecular Formula

C12H25NOS

Molecular Weight

231.4 g/mol

InChI

InChI=1S/C12H25NOS/c1-2-3-4-5-6-7-8-10-13-12(14)9-11-15/h15H,2-11H2,1H3,(H,13,14)

InChI Key

CKRXZOZYQYDWIQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCNC(=O)CCS

Canonical SMILES

CCCCCCCCCNC(=O)CCS

3-Mercapto-N-nonylpropionamide (CAS: 228716-16-3) is a specialized amide-containing alkanethiol engineered for the formation of highly stable self-assembled monolayers (SAMs) on gold and other noble metal surfaces. Unlike simple aliphatic thiols, this compound incorporates an internal amide linkage strategically positioned near the thiol headgroup. This structural modification introduces a buried, lateral hydrogen-bonding network within the monolayer, significantly enhancing intermolecular cohesion without altering the terminal functional group exposed to the environment [1]. For procurement in surface science and nanofabrication, this translates to a precursor that yields substantially higher thermal and chemical stability, making it a structurally robust baseline material for biosensor interfaces, molecular electronics, and precision nanolithography [2].

Procuring generic unfunctionalized alkanethiols, such as 1-decanethiol or 1-dodecanethiol, as substitutes for 3-mercapto-N-nonylpropionamide results in critical failures during high-stress downstream processing. Standard n-alkanethiols rely entirely on relatively weak van der Waals interactions (approximately 1 kcal/mol per methylene unit) and the primary Au-S bond for monolayer stability, making them highly susceptible to spontaneous thermal desorption and structural degradation at elevated temperatures or in complex solvent environments [1]. By contrast, the internal amide group in 3-mercapto-N-nonylpropionamide establishes a rigid, cross-linked hydrogen-bonding network that adds approximately 6 kcal/mol of interaction energy per molecule [2]. Furthermore, when attempting to create mixed-component surfaces, generic alkanethiols of similar lengths form randomly mixed, disordered layers, whereas 3-mercapto-N-nonylpropionamide drives spontaneous nanometer-scale phase separation, a strict requirement for precise spatial control in multiplexed assays and molecular patterning [1].

Spontaneous Phase Separation for Nanoscale Patterning

In the fabrication of binary self-assembled monolayers, achieving distinct molecular domains is essential for spatial functionalization. When co-adsorbed on Au(111), generic n-decanethiol and n-dodecanethiol form completely randomly mixed monolayers with zero phase separation due to their similar intermolecular forces. However, substituting one component with 3-mercapto-N-nonylpropionamide induces spontaneous phase separation into distinct, highly ordered single-component nanodomains without the need for post-adsorption annealing [1]. This behavior is driven by the strong preferential hydrogen bonding between the amide groups, providing a deterministic mechanism for ultrahigh-resolution surface patterning.

Evidence DimensionDomain formation in binary SAMs
Target Compound DataSpontaneous formation of distinct single-component nanodomains
Comparator Or Baselinen-decanethiol + n-dodecanethiol (0 phase separation; random mixing)
Quantified Difference100% transition from random mixing to discrete nanoscale phase separation
ConditionsCo-adsorption on Au(111) at room temperature without annealing

Enables the direct, self-assembled fabrication of highly ordered nanoscale templates required for advanced lithography and multiplexed sensor arrays, reducing the need for complex post-processing.

Enhanced Intermolecular Interaction Energy via Buried Hydrogen Bonding

The thermal and chemical resilience of a SAM is directly proportional to its intermolecular cohesive energy. Standard unfunctionalized n-alkanethiols rely on van der Waals forces, contributing roughly 1 kcal/mol per methylene group. The incorporation of the internal amide linkage in 3-mercapto-N-nonylpropionamide establishes a buried plane of linear hydrogen bonds. This specific structural modification increases the intermolecular interaction strength by approximately 6 kcal/mol per molecule compared to its purely aliphatic counterparts [1]. This massive increase in cohesive energy prevents spontaneous desorption and defect formation during extended storage or thermal stress.

Evidence DimensionIntermolecular interaction energy
Target Compound Data~6 kcal/mol additional stabilization energy per molecule
Comparator Or BaselineStandard n-alkanethiols (rely solely on ~1 kcal/mol per CH2 van der Waals forces)
Quantified Difference+6 kcal/mol increase in cohesive energy
ConditionsMonolayer packing on Au(111) surfaces

Dramatically extends the shelf-life and operational temperature range of functionalized components, reducing failure rates in downstream device manufacturing.

Multistep Electrochemical Desorption for Active Surface Tuning

For applications requiring active surface manipulation, the electrochemical behavior of the SAM is critical. Standard alkanethiols typically exhibit a single, sharp reductive desorption peak during cyclic voltammetry, leading to immediate loss of the monolayer. In contrast, 3-mercapto-N-nonylpropionamide exhibits a distinct multistep electrochemical desorption profile [1]. The strong hydrogen-bonding network resists complete immediate detachment, enabling an electrochemically driven phase transformation into a less dense, textured linear nanostructure prior to full desorption. This controlled, stepwise structural manipulation is impossible with generic aliphatic thiols.

Evidence DimensionReductive desorption behavior
Target Compound DataMultistep electrochemical desorption with intermediate phase transformation
Comparator Or BaselineStandard alkanethiols (single-step complete desorption)
Quantified DifferenceStepwise structural transition vs. binary attached/detached state
ConditionsCyclic voltammetry / electrochemical processing on Au(111)

Allows engineers to electrochemically tune the density and texture of the surface post-assembly, essential for specifying materials in dynamic or switchable smart devices.

Induced Current Rectification in Molecular Tunneling Junctions

In the procurement of materials for molecular electronics, the ability to control charge transport directionality is a primary selection criterion. While standard n-alkanethiol SAMs present symmetric tunneling barriers resulting in highly symmetrical current-voltage profiles, the buried amide dipole in 3-mercapto-N-nonylpropionamide alters the local electronic polarizability. This structural feature induces a statistically significant rectification of current, achieving rectification ratios (r+) up to approximately 20 at ±1.0 V in EGaIn junctions [1]. This demonstrates that the internal amide group acts not just as a structural anchor, but as an active electronic component.

Evidence DimensionCurrent rectification ratio (r+) at ±1.0 V
Target Compound Datar+ ≈ 20
Comparator Or BaselineUnfunctionalized n-alkanethiols (r+ ≈ 1, symmetric tunneling)
Quantified Difference20-fold increase in current rectification
ConditionsEGaIn (eutectic gallium-indium) top-contact junctions at ±1.0 V

Provides a built-in mechanism for directional charge transport, justifying its selection over cheaper aliphatic thiols for nanoscale diodes and molecular electronic devices.

Ultrahigh-Resolution Nanolithography and Chemical Lift-Off

Because 3-mercapto-N-nonylpropionamide spontaneously phase-separates when mixed with standard alkanethiols, it is a highly effective precursor for creating highly ordered, nanoscale binary templates. This property is directly utilized in chemical lift-off lithography (CLL) and scanning probe lithography to pattern surfaces with sub-nanometer precision, which is unachievable with randomly mixing generic thiols [1].

High-Stability Biosensor Interfaces

The additional ~6 kcal/mol of cohesive energy provided by the buried hydrogen-bonding network makes this compound exceptionally resistant to thermal and chemical degradation. It is a highly reliable choice for functionalizing gold electrodes in continuous-monitoring biosensors or diagnostic devices that must withstand extended incubation times, harsh wash buffers, or elevated temperatures without losing baseline calibration [2].

Active Molecular Electronic Devices

Leveraging its demonstrated current rectification ratio (r+ ≈ 20), 3-mercapto-N-nonylpropionamide serves as a functional building block in molecular electronics. It is specifically procured for fabricating EGaIn tunneling junctions and nanoscale diodes where directional charge transport is required, providing directional control not found in symmetric aliphatic thiols [3].

Electrochemically Switchable Smart Surfaces

The distinct multistep electrochemical desorption profile allows the SAM to transition into textured, less dense linear nanostructures rather than detaching entirely. This makes the compound highly suitable for developing dynamic surfaces where the physical texture or molecular density needs to be actively tuned via applied voltage post-fabrication [4].

XLogP3

3.7

Wikipedia

N-Nonyl-3-sulfanylpropanamide

Dates

Last modified: 08-16-2023

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